molecular formula C21H22N2O6 B2603706 N-(1,3-dioxoisoindol-4-yl)-3,4,5-triethoxybenzamide CAS No. 477508-53-5

N-(1,3-dioxoisoindol-4-yl)-3,4,5-triethoxybenzamide

Cat. No. B2603706
CAS RN: 477508-53-5
M. Wt: 398.415
InChI Key: QRQUUHYWROZWMV-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindol-4-yl)-3,4,5-triethoxybenzamide, also known as DTB or Compound 1, is a small molecule that has gained significant attention in recent years due to its potential applications in scientific research. DTB is a synthetic compound that has been developed through a series of chemical reactions and has shown promise in various areas of research. In

Scientific Research Applications

Cancer Research: Cytotoxic Agent Development

This compound has been explored for its potential as a cytotoxic agent in cancer research. The structural similarity to known cytotoxic scaffolds suggests that it could be used to design and synthesize novel derivatives with the aim of discovering potent anticancer drugs. These derivatives could be screened for their in vitro cell viability/cytotoxic studies against various cancer cell lines to determine their efficacy .

Medicinal Chemistry: PROTAC Technology

In medicinal chemistry, the compound has been linked to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic approach that targets specific proteins for degradation. The compound’s structure could serve as a ligand for E3 ubiquitin ligase, playing a crucial role in the development of protease degradation drugs, which are gaining attention for their selective and efficient action .

Organic Synthesis: Catalysis

Researchers have investigated the use of related compounds in the study of new catalytic protocols for the synthesis of organic compounds. The compound could potentially be used in Michael addition reactions with N-heterocycles to chalcones, contributing to the synthesis of bioactive compounds with improved green metrics .

Pharmaceutical Development: Apremilast Synthesis

The compound has been mentioned in the context of pharmaceutical development, particularly in the synthesis of Apremilast. Apremilast is a medication used to treat psoriasis and psoriatic arthritis, acting as a selective inhibitor of phosphodiesterase 4 (PDE4). The compound could be involved in an improved process for the preparation of Apremilast or its pharmaceutically acceptable salts .

Biochemistry: Enzyme Inhibition

In biochemistry, the compound could be used to study enzyme inhibition, specifically targeting enzymes like indoleamine pyrrole-2,3-dioxygenase-1 (IDO1). IDO1 is implicated in the pathogenesis of cancer and other diseases, and inhibitors of this enzyme are of significant interest for therapeutic applications .

Drug Design: Small-Molecule Inhibitors

The compound’s framework could be utilized in the design of small-molecule inhibitors. Given its structural features, it may bind effectively to target proteins, potentially leading to the development of new drugs with enhanced efficacy and reduced side effects .

Chemical Biology: Targeted Protein Degradation

In chemical biology, the compound could be part of targeted protein degradation strategies. By acting as a linker molecule in the design of bifunctional degraders, it could facilitate the ubiquitination and subsequent proteasomal degradation of disease-related proteins .

Pharmacokinetics: ADME Studies

Lastly, the compound could be used in pharmacokinetic studies, particularly in Absorption, Distribution, Metabolism, and Excretion (ADME) calculations. These studies are crucial for understanding the drug-like properties of new compounds and optimizing their pharmacological profiles .

properties

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6/c1-4-27-15-10-12(11-16(28-5-2)18(15)29-6-3)19(24)22-14-9-7-8-13-17(14)21(26)23-20(13)25/h7-11H,4-6H2,1-3H3,(H,22,24)(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQUUHYWROZWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC3=C2C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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